molecular formula C17H22N4OS B5766173 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea

Cat. No. B5766173
M. Wt: 330.4 g/mol
InChI Key: XAOAGGLRQHTTJO-UHFFFAOYSA-N
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Description

The study of N-substituted thiadiazole ureas has gained attention due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Compounds within this class, including those similar to "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea," have been synthesized and characterized to explore their chemical and physical properties, as well as their potential applications outside of pharmacology.

Synthesis Analysis

The synthesis of thiadiazole ureas typically involves the reaction of amino thiadiazoles with isocyanates or isothiocyanates under controlled conditions. For instance, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate leads to compounds with notable crystal structures and potential fungicidal activities (Xin-jian Song et al., 2008).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of thiadiazole ureas. These analyses reveal that such compounds often crystallize in specific space groups and display intramolecular hydrogen bonding, contributing to their stability and reactivity (Xin-jian Song et al., 2008).

properties

IUPAC Name

1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-8-9-14(10-12(11)2)18-16(22)19-17-21-20-15(23-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAGGLRQHTTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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